molecular formula C₂₁H₃₀O₃ B1158983 4''-Hydroxycannabidiol

4''-Hydroxycannabidiol

カタログ番号 B1158983
分子量: 330.46
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4''-hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which one of the hydrogens at position 4 of the pentyl chain has been replaced by a hydroxy group. It is one of the main metabolites of cannabidiol by human liver microsomes, produced particularly by CYP3A. It has a role as a human xenobiotic metabolite. It is a hydroxy-cannabidiol, an olefinic compound, a member of resorcinols and a secondary alcohol.

科学的研究の応用

Therapeutic Potential in Neurological Disorders

Recent studies have highlighted the potential of cannabidiol (CBD) and its metabolites, including 4'-hydroxycannabidiol, in the treatment of neurological disorders. CBD has shown promise in treating conditions such as epilepsy and other neuropsychiatric disorders. A study reported the synthesis of 7-hydroxycannabidiol, a primary metabolite of CBD, which is relevant in understanding the therapeutic effects of CBD metabolites (Tchilibon & Mechoulam, 2000).

Pharmacokinetics and Drug Monitoring

The pharmacokinetics of CBD and its metabolites, including 4'-hydroxycannabidiol, are crucial in therapeutic drug monitoring, especially in resistant epilepsy treatments. A study developed a method using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) to evaluate CBD and its metabolites in serum samples (Malaca et al., 2021).

Influence on Cellular and Molecular Targets

CBD and its analogs, including 4'-hydroxycannabidiol, have been studied for their interaction with cellular targets such as vanilloid receptor type 1 (VR1) and proteins that inactivate the endogenous cannabinoid anandamide. These interactions might mediate some of CBD's pharmacological effects (Bisogno et al., 2001).

Insights from Systems Pharmacology

Systems pharmacology approaches have been used to understand the potential therapeutic targets and signaling pathways of CBD. This includes the study of CBD's effects on central nervous system and peripheral system disorders, offering insights into molecular interactions and potential therapeutic applications (Bian et al., 2018).

Pharmacokinetic Characterization in Different Formulations

The pharmacokinetics of CBD metabolites in various formulations have been characterized to understand their absorption, bioavailability, and excretion, which is essential for their therapeutic application. This includes studying metabolites like 4'-hydroxycannabidiol in serum and urine samples after administration of CBD in different forms (Pérez-Acevedo et al., 2020).

Cannabidiol as an Anti-Cancer Agent

There is a growing interest in the anti-cancer properties of CBD. Studies are exploring its role and mechanisms in potentially treating various cancers, which could include the actions of its metabolites like 4'-hydroxycannabidiol (Seltzer et al., 2020).

特性

製品名

4''-Hydroxycannabidiol

分子式

C₂₁H₃₀O₃

分子量

330.46

IUPAC名

5-(4-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol

InChI

InChI=1S/C21H30O3/c1-13(2)17-9-8-14(3)10-18(17)21-19(23)11-16(12-20(21)24)7-5-6-15(4)22/h10-12,15,17-18,22-24H,1,5-9H2,2-4H3/t15?,17-,18+/m0/s1

SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。